molecular formula C8H10O2S B155424 4-(2-Thienyl)butyric acid CAS No. 4653-11-6

4-(2-Thienyl)butyric acid

Cat. No. B155424
Key on ui cas rn: 4653-11-6
M. Wt: 170.23 g/mol
InChI Key: VYTXLSQVYGNWLV-UHFFFAOYSA-N
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Patent
US06514967B1

Procedure details

3.6 g (0.019 mol) of 4-(2-thienyl)-4-keto-butyric acid, 2.74 ml (0.07 mol) of hydrazine 98%, 3.69 g (0.066 mol) of potash and 42 ml of diethylene glycol are placed in a two-necked flask equipped with a magnetic stirrer. The medium is heated for 7 h at 190° C. The medium is a clear uniform yellow. When it has cooled to room temperature it is hydrolysed with 200 ml of water. The diethylene glycol is extracted with 5 times 100 ml of ether. The aqueous phase is then acidified to pH 1 and extracted. The acid is absorbed in a solution of soda 5% washed with ether then acidified and absorbed for the last time in ether which is dried over MgSO4 and concentrated. 2.74 g of a clear yellow oil is obtained. Yield=85%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=O)[CH2:7][CH2:8][C:9]([OH:11])=[O:10].NN.C([O-])([O-])=O.[K+].[K+].C(O)COCCO>O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
S1C(=CC=C1)C(CCC(=O)O)=O
Name
Quantity
2.74 mL
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
42 mL
Type
reactant
Smiles
C(COCCO)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
When it has cooled to room temperature it
EXTRACTION
Type
EXTRACTION
Details
The diethylene glycol is extracted with 5 times 100 ml of ether
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
The acid is absorbed in a solution of soda 5%
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
absorbed for the last time in ether which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.74 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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